4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[111]pentan-1-yl]-1,3,2-dioxaborolane is a complex organic compound that features a unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[111]pentan-1-yl]-1,3,2-dioxaborolane typically involves multiple steps One common method starts with the preparation of the bicyclo[11The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thioethers or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The compound can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved often include the activation of the boron center, which can participate in various catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the bicyclo[1.1.1]pentane and thian-4-yl groups.
tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: A compound with similar boron-containing moiety but different functional groups.
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane lies in its complex structure, which combines the stability of the bicyclo[1.1.1]pentane core with the reactivity of the boron center. This makes it a versatile compound for various applications in synthetic chemistry and beyond .
Properties
Molecular Formula |
C16H27BO2S |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(thian-4-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H27BO2S/c1-13(2)14(3,4)19-17(18-13)16-9-15(10-16,11-16)12-5-7-20-8-6-12/h12H,5-11H2,1-4H3 |
InChI Key |
WQQAXCJYEBMOAZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4CCSCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.